4-Thiazolidinone, 3-hydroxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-hydroxy-2-phenyl- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties . The presence of a thiazolidine ring, which contains both sulfur and nitrogen atoms, contributes to the compound’s unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiazolidinone, 3-hydroxy-2-phenyl- typically involves the reaction of 2-hydroxy-2,2-diphenyl-N’-[(substituted phenyl)methylene]acetohydrazides with mercaptoacetic acid or 2-mercaptopropionic acid . This reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The reaction yields the desired thiazolidinone derivative through intramolecular cyclization .
Industrial Production Methods
Industrial production of 4-thiazolidinone, 3-hydroxy-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-hydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-Thiazolidinone, 3-hydroxy-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-thiazolidinone, 3-hydroxy-2-phenyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with cell wall synthesis and protein function.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes.
Anticonvulsant Activity: Modulates neurotransmitter release and receptor activity in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-thiazolidinone: Similar structure but lacks the hydroxyl group at the 3-position.
4-Thiazolidinone, 2-phenyl-3-methyl-: Contains a methyl group at the 3-position instead of a hydroxyl group.
Uniqueness
4-Thiazolidinone, 3-hydroxy-2-phenyl- is unique due to the presence of the hydroxyl group at the 3-position, which enhances its biological activity and chemical reactivity . This structural feature allows for additional hydrogen bonding and interactions with biological targets, making it a valuable compound for drug development .
Properties
CAS No. |
65655-88-1 |
---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H9NO2S/c11-8-6-13-9(10(8)12)7-4-2-1-3-5-7/h1-5,9,12H,6H2 |
InChI Key |
GXNKWOZRSCUUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.